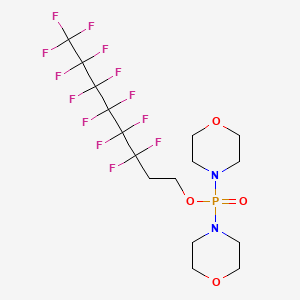

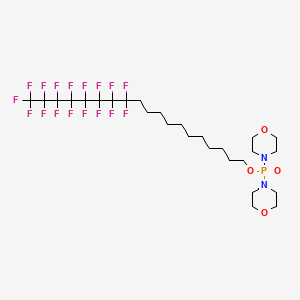

11-(Perfluorooctyl)undecyl dimorpholinophosphinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

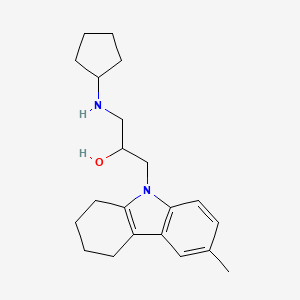

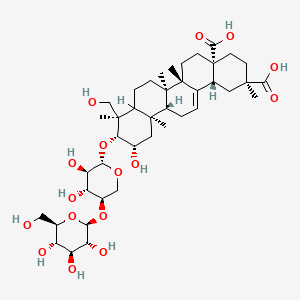

11-(perfluorooctyl)undecyl dimorpholinophosphinate is an organofluorine compound, a phosphinamidate and a member of morpholines. It has a role as a nonionic surfactant.

Applications De Recherche Scientifique

Miscibility in Monolayers

The miscibility behavior of 11-(Perfluorooctyl)undecyl dimorpholinophosphinate (F8H11DMP) has been explored in relation to dipalmitoylphosphatidylcholine (DPPC) in Langmuir monolayers. These monolayers, formed at the air/water interface, indicate that DPPC and F8H11DMP are miscible, as demonstrated by the linear variation of phase transition pressure and confirmed by deviations from the additivity rule. This finding is significant for understanding the interaction between these compounds in monolayers, which has potential applications in biomedical fields, especially concerning lung surfactants (Hiranita et al., 2003).

Emulsion and Microemulsion Formation

F8H11DMP shows promising results in forming stable water-in-fluorocarbon emulsions and microemulsions. This ability to emulsify water in fluorocarbons makes F8H11DMP a valuable agent in creating delivery systems for hydrophilic bioactive materials, particularly for pulmonary delivery (Courrier, Vandamme, & Krafft, 2004).

Interaction with Diacyl Phosphatidylcholines

The interaction of 11-(perfluorohexyl)-undecanoic acid, a compound similar to F8H11DMP, with various phosphatidylcholines (PCs) has been investigated. These studies are crucial in understanding the mixing behavior and miscibility of these compounds at the air-water interface, which has implications in the function of biological mono- and bilayers (Arora, Bummer, & Lehmler, 2003).

Biomedical Applications

Research indicates that partially fluorinated compounds, such as F8H11DMP, interact with biomembrane constituents. These interactions can lead to novel insights into the molecular function of biomembrane components, which is pivotal for the biomedical use of fluorinated materials (Nakahara, Krafft, Shibata, & Shibata, 2011).

Antibacterial Polymeric Materials

The development of polymeric materials incorporating fluorinated and hydantoin moieties, which could include compounds like F8H11DMP, has been investigated. These materials have shown potential as contact-active biocides, highlighting the potential of F8H11DMP in developing antibacterial surfaces (Iannelli, Bergamelli, & Galli, 2009).

Propriétés

Numéro CAS |

134051-92-6 |

|---|---|

Nom du produit |

11-(Perfluorooctyl)undecyl dimorpholinophosphinate |

Formule moléculaire |

C27H38F17N2O4P |

Poids moléculaire |

808.5 g/mol |

Nom IUPAC |

4-[12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadecoxy(morpholin-4-yl)phosphoryl]morpholine |

InChI |

InChI=1S/C27H38F17N2O4P/c28-20(29,21(30,31)22(32,33)23(34,35)24(36,37)25(38,39)26(40,41)27(42,43)44)10-8-6-4-2-1-3-5-7-9-15-50-51(47,45-11-16-48-17-12-45)46-13-18-49-19-14-46/h1-19H2 |

Clé InChI |

SIGZHCRJKAFRED-UHFFFAOYSA-N |

SMILES |

C1COCCN1P(=O)(N2CCOCC2)OCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

SMILES canonique |

C1COCCN1P(=O)(N2CCOCC2)OCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Autres numéros CAS |

134051-92-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[[2-(2-naphthalenyloxy)-1-oxopropyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1228084.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1228087.png)

![1-[5-[5-[1-hydroxy-13-(2-methyl-5-oxo-2H-furan-4-yl)tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl acetate](/img/structure/B1228088.png)

![7-[3-(4-Ethyl-1-piperazinyl)-2-hydroxypropoxy]-4-methyl-1-benzopyran-2-one](/img/structure/B1228090.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[[(S)-carboxy(3,4-dihydroxyphenyl)methoxy]imino]acetyl]amino]-8-oxo-, (6R,7R)-](/img/structure/B1228104.png)